Diethyl 4-(3-ethoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-Diethyl 4-(3-ethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes ethyl, ethoxyphenyl, and methoxyphenyl groups attached to a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl 4-(3-ethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethyl 4-(3-ethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the dihydropyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine or aromatic derivatives.
Scientific Research Applications
3,5-Diethyl 4-(3-ethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its effects on cellular processes and potential therapeutic benefits are explored in various biological assays.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-diethyl 4-(3-ethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.
Felodipine: Known for its use in managing high blood pressure and angina.
Uniqueness
3,5-Diethyl 4-(3-ethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. Its unique structure allows for potential modifications to enhance its efficacy and reduce side effects.
Properties
Molecular Formula |
C27H31NO6 |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
diethyl 4-(3-ethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H31NO6/c1-5-32-22-10-8-9-20(15-22)25-23(26(29)33-6-2)17-28(18-24(25)27(30)34-7-3)16-19-11-13-21(31-4)14-12-19/h8-15,17-18,25H,5-7,16H2,1-4H3 |
InChI Key |
ISNIFQUDXBAVKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C(=CN(C=C2C(=O)OCC)CC3=CC=C(C=C3)OC)C(=O)OCC |
Origin of Product |
United States |
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